molecular formula C8H14ClN3O B1473642 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride CAS No. 956406-96-5

1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride

Cat. No. B1473642
Key on ui cas rn: 956406-96-5
M. Wt: 203.67 g/mol
InChI Key: MWBCICNNADRJTA-UHFFFAOYSA-N
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Patent
US07470680B2

Procedure details

tert-Butyl 4-(3-(2,2-dimethoxyethyl)ureido)piperidine-1-carboxylate (1.62 g, 4.89 mmol) was suspended in water (15 ml). Concentrated hydrochloric acid (15 ml, 183 mmol) was added to the mixture. Reaction was held at room temperature for 20 minutes. Mixture was concentrated by roto-vap. Residue was treated with ethanol and the mixture was then concentrated by roto-vap. Residue was treated with ethyl acetate and then concentrated to dryness. Resulting yellow oil was triturated in 80% acetone-diethyl ether. After 10 minutes a consistent solid was formed. Solids were filtered off and washed with acetone. Solids were dried in vacuo. Title compound was obtained as off-white solid in 99% yield. MS (M+H)+=168.1.
Name
tert-Butyl 4-(3-(2,2-dimethoxyethyl)ureido)piperidine-1-carboxylate
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH:5][C:6](=[O:21])[NH:7][CH:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1.[ClH:24]>O>[ClH:24].[NH:11]1[CH2:10][CH2:9][CH:8]([N:7]2[CH:3]=[CH:4][NH:5][C:6]2=[O:21])[CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
tert-Butyl 4-(3-(2,2-dimethoxyethyl)ureido)piperidine-1-carboxylate
Quantity
1.62 g
Type
reactant
Smiles
COC(CNC(NC1CCN(CC1)C(=O)OC(C)(C)C)=O)OC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
Mixture was concentrated by roto-vap
ADDITION
Type
ADDITION
Details
Residue was treated with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was then concentrated by roto-vap
ADDITION
Type
ADDITION
Details
Residue was treated with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Resulting yellow oil
CUSTOM
Type
CUSTOM
Details
was triturated in 80% acetone-diethyl ether
CUSTOM
Type
CUSTOM
Details
After 10 minutes a consistent solid was formed
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Solids were filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
Solids were dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.N1CCC(CC1)N1C(NC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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